

# Optimizing calibration hierarchies based on CCQM traceability chains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCMQ

Cat. No.: B1662270

[Get Quote](#)

## Technical Support Center: Optimizing Calibration Hierarchies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on optimizing calibration hierarchies with Consultative Committee for Amount of Substance (CCQM) traceability chains.

### Frequently Asked Questions (FAQs)

Q1: What is a calibration hierarchy and why is it important in drug development?

A1: A calibration hierarchy is a sequence of calibrations that links a laboratory's working measurement standards and instruments to a national or international standard, often maintained by a National Metrology Institute (NMI).<sup>[1][2]</sup> This unbroken chain of comparisons, known as metrological traceability, ensures that measurement results are accurate, comparable across different laboratories and over time, and ultimately traceable to the International System of Units (SI).<sup>[1][3]</sup> In drug development, a robust calibration hierarchy is critical for ensuring the reliability and consistency of analytical data, which is essential for regulatory submissions and ensuring patient safety.

Q2: What is a CCQM traceability chain?

A2: A CCQM (Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology) traceability chain refers to a calibration hierarchy that is benchmarked against the highest level of international standards for chemical measurements. The CCQM, under the authority of the International Committee for Weights and Measures (CIPM), coordinates international comparisons of measurement standards between NMIs.<sup>[4]</sup> Establishing a traceability chain to CCQM key comparison reference values ensures global comparability and acceptance of measurement results.<sup>[4]</sup>

Q3: What are the key components of a calibration hierarchy?

A3: A typical calibration hierarchy consists of several levels:

- **Primary Reference Standards:** The highest level of standard, often a pure substance or a primary reference material (PRM) characterized by a primary reference measurement procedure. These are typically maintained by NMIs.
- **Secondary Reference Standards:** These standards are calibrated against primary reference standards. They are often certified reference materials (CRMs) from accredited reference material producers.
- **Working Standards/In-house Standards:** These are used for routine calibrations and are calibrated against secondary reference standards.<sup>[1]</sup>
- **Analytical Instruments:** The final level in the hierarchy, where the instruments used for daily measurements are calibrated using the working standards.

Q4: What is "commutability" and why is it critical for reference materials?

A4: Commutability is the property of a reference material that demonstrates its ability to behave in the same manner as authentic clinical or test samples when measured by different analytical procedures.<sup>[5]</sup> A lack of commutability in a reference material can introduce a bias in the calibration of routine methods, leading to inaccurate results for actual samples. Therefore, it is essential to assess the commutability of reference materials intended for use as calibrators in a traceability chain.<sup>[5]</sup>

## Troubleshooting Guide

Problem 1: My analytical results show a consistent bias compared to other laboratories.

- Possible Cause: A break in the traceability chain or an issue with the commutability of your reference materials.
- Troubleshooting Steps:
  - Review your calibration hierarchy: Ensure that there is an unbroken chain of calibrations from your working standards to a recognized national or international standard.[\[1\]](#)[\[3\]](#)
  - Verify the certification of your reference materials: Check the certificates of your reference materials for information on their traceability and the uncertainty of the certified value.
  - Assess the commutability of your calibrators: If you are using matrix-based calibrators, perform a commutability study to ensure they are appropriate for your analytical method.
  - Participate in proficiency testing (PT) schemes: PT programs provide an external assessment of your laboratory's measurement performance and can help identify biases.

Problem 2: I am observing high variability in my calibration checks.

- Possible Cause: Instability of working standards, improper storage, or issues with the analytical instrument.
- Troubleshooting Steps:
  - Check the stability of your working standards: Re-evaluate the stability of your in-house or working standards under your storage conditions.
  - Review your standard preparation procedure: Ensure that the preparation of working standards is consistent and accurate.
  - Perform instrument maintenance and performance qualification: Ensure your analytical instrument is functioning correctly and meets performance specifications.
  - Increase the frequency of calibration checks: More frequent checks can help identify drift or other issues with the measurement system.

Problem 3: I need to establish a calibration hierarchy for a new LC-MS/MS assay, but a certified reference material is not available.

- Possible Cause: The analyte is a new molecular entity or a specialized biomarker.
- Troubleshooting Steps:
  - Source a high-purity material: Obtain a well-characterized, high-purity material for your analyte. This will serve as your in-house primary reference material.
  - Perform value assignment: Use a reference measurement procedure or a well-validated analytical method to assign a value and its uncertainty to your in-house reference material.
  - Prepare and validate in-house working standards: Use the characterized in-house primary reference material to prepare and validate a set of working standards for routine use.
  - Document the traceability: Clearly document the entire process of value assignment and the traceability of your in-house standards.

## Data Presentation

Table 1: Example of a Calibration Hierarchy for a Hypothetical Drug Substance (DS-X) in Plasma by LC-MS/MS

Hierarchy Level	Standard/Material	Source/Preparation	Certified/Assigned Value	Relative Expanded Uncertainty (k=2)
Primary	NIST SRM 999 (High Purity DS-X)	NIST	99.9 ± 0.1 mg/g	0.1%
Secondary	In-house Primary Stock Solution	Gravimetrically prepared from NIST SRM 999	1000.0 µg/mL	0.2%
Working	Calibration Curve Standards (in plasma)	Serial dilution of In-house Primary Stock	1.0, 5.0, 10.0, 50.0, 100.0 ng/mL	1.5%
Instrument	LC-MS/MS System	-	Measured Response (Area Ratio)	-

Table 2: Example of an Uncertainty Budget for the Preparation of a 100 µg/mL In-house Secondary Standard

Source of Uncertainty	Value	Probability Distribution	Divisor	Standard Uncertainty (µg/mL)
Purity of Primary Standard	0.1 mg/g	Rectangular	$\sqrt{3}$	0.0577
Mass of Primary Standard	0.02 mg	Normal	2	0.0100
Volume of Solvent	0.03 mL	Triangular	$\sqrt{6}$	0.0122
Combined Standard Uncertainty	0.060 µg/mL			
Expanded Uncertainty (k=2)	0.12 µg/mL			

## Experimental Protocols

### Protocol 1: Establishing a Calibration Hierarchy for a New Analyte

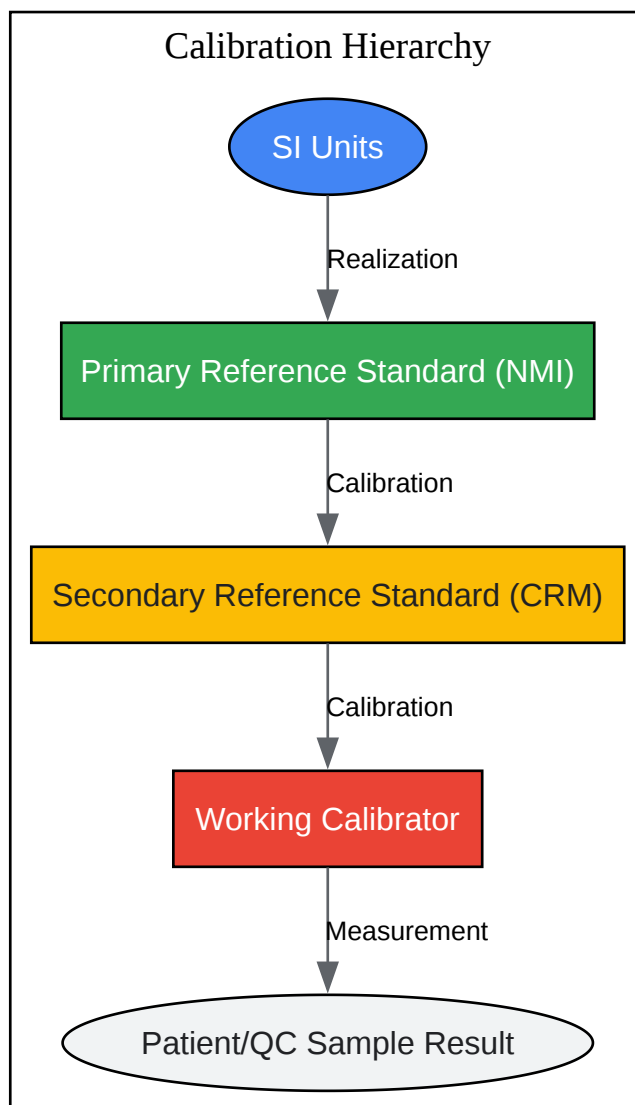
- **Specify the Measurand:** Clearly define the analyte and the matrix in which it will be measured.
- **Select a Primary Reference:** Obtain the highest quality reference material available, preferably a Certified Reference Material (CRM) from a National Metrology Institute (NMI) or an accredited reference material producer.
- **Prepare a Secondary Standard:** If a CRM is not available in the desired concentration or matrix, accurately prepare a secondary standard from the primary reference material. This is typically done gravimetrically.
- **Value Assignment of the Secondary Standard:** Use a reference measurement procedure or a thoroughly validated analytical method to assign a value and its uncertainty to the secondary standard.

- **Prepare Working Standards:** Prepare a series of working standards by diluting the secondary standard. These will be used for the routine calibration of your analytical instrument.
- **Method Validation:** Validate the analytical method using the working standards, assessing parameters such as linearity, accuracy, precision, and specificity.
- **Establish an Uncertainty Budget:** Identify and quantify all significant sources of uncertainty in the measurement process to calculate the combined and expanded uncertainty.
- **Documentation:** Document every step of the process, including certificates of analysis for reference materials, preparation records for all standards, and the full uncertainty budget.

#### Protocol 2: Commutability Assessment of a New Calibrator Lot

- **Select Measurement Procedures:** Choose a panel of at least two, and preferably more, different measurement procedures that are used to measure the analyte in routine clinical or research samples.
- **Obtain Clinical/Test Samples:** Collect a set of at least 20 individual clinical or test samples that span the analytical measurement range.
- **Analyze Samples:** Measure the analyte concentration in the clinical/test samples and the candidate reference material using all selected measurement procedures.
- **Data Analysis:**
  - For each pair of measurement procedures, plot the results for the clinical/test samples against each other.
  - Perform a regression analysis (e.g., Deming or Passing-Bablok) to determine the relationship between the methods for authentic samples.
  - Plot the result for the candidate reference material on the same graph.
- **Assess Commutability:** The candidate reference material is considered commutable if its measurement results fall within the prediction interval of the regression line established with the clinical/test samples for each pair of measurement procedures.

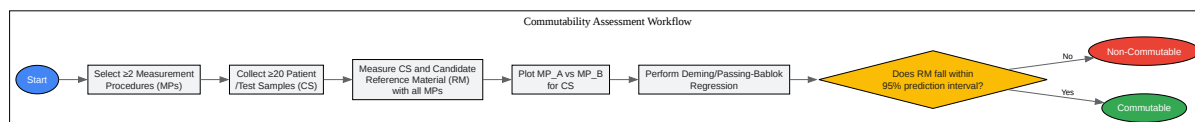
## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: A diagram illustrating the traceability chain in a typical calibration hierarchy.





[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the commutability of a reference material.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [testandmeasurementtips.com](http://testandmeasurementtips.com) [[testandmeasurementtips.com](http://testandmeasurementtips.com)]
- 2. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 3. Measurement Traceability in ISO 17025 - Essential Requirements and Best Practices - RJ Quality Consulting [[rjqualityconsulting.com](http://rjqualityconsulting.com)]
- 4. [nist.gov](http://nist.gov) [[nist.gov](http://nist.gov)]
- 5. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- To cite this document: BenchChem. [Optimizing calibration hierarchies based on CCQM traceability chains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662270#optimizing-calibration-hierarchies-based-on-ccqm-traceability-chains>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)